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Compound of Interest

3-Bromo-2-fluoro-6-(2-
Compound Name:
methylpropoxy)pyridine

Cat. No.: B8027057

Get Quote

Executive Summary

3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine (also known as 3-Bromo-2-fluoro-6-

isobutoxypyridine) is a trisubstituted pyridine scaffold characterized by three distinct functional
"handles™:

¢ C3-Bromide: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-
Hartwig).

e C2-Fluoride: An activated site for Nucleophilic Aromatic Substitution (SNAr), typically with
amines or thiols.

¢ C6-Isobutoxy Group: A lipophilic moiety that enhances membrane permeability and
metabolic stability.

This specific substitution pattern is critical for "scaffold hopping" in drug discovery, particularly
for designing inhibitors of Protein Kinase C (PKC) and Bruton's Tyrosine Kinase (BTK), where
the pyridine ring mimics the adenine core of ATP.
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Chemical Identity & Properties

Property Data

IUPAC Name 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine
Common Name 3-Bromo-2-fluoro-6-isobutoxypyridine
Molecular Formula C9H11BrFNO

Molecular Weight 248.09 g/mol

Physical State Colorless to pale yellow oil or low-melting solid

Soluble in DCM, EtOAc, DMSO:; Insoluble in
water

Solubility

. 3-Bromo-6-fluoro-2-(2-methylpropoxy)pyridine
Key Impurities o
(Regioisomer)

Synthesis & Regiochemistry

The commercial production of this core relies on the regioselective nucleophilic aromatic
substitution (SNAr) of 3-bromo-2,6-difluoropyridine.

The Regioselectivity Challenge

The starting material, 3-bromo-2,6-difluoropyridine, has two electrophilic sites (C2 and C6).

o C2 Position: Activated by the ring nitrogen and the inductive effect (-1) of the adjacent
bromine. However, it is sterically hindered by the bulky bromine atom.

o C6 Position: Activated by the ring nitrogen but less sterically encumbered.

Experimental Insight: When reacting with a bulky nucleophile like sodium isobutoxide, steric
factors dominate electronic effects. The isobutoxide attacks the less hindered C6 position,
yielding the target 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine as the major product
(>90% selectivity).

Reaction Pathway Diagram
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The following diagram illustrates the kinetic competition determining the product outcome.
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Caption: Steric steering of isobutoxide attack favors the C6 position, minimizing the C2-
substituted regioisomer.

Experimental Application Protocol

Context: Utilization of the core in a Suzuki-Miyaura coupling to attach an aryl group at C3,
preserving the C2-fluoride for later derivatization.

Protocol: C3-Arylation via Suzuki Coupling

Reagents:

Substrate: 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine (1.0 eq)

Boronic Acid: Phenylboronic acid (1.2 eq)

Catalyst: Pd(dppf)CI2:DCM (0.05 eq)

Base: K2C0O3 (3.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:

e Degassing: Charge the substrate, boronic acid, and base into a reaction vial. Add solvents
and sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent
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homocoupling or oxidation of the catalyst).

Catalyst Addition: Add Pd(dppf)CI2-DCM quickly under an Argon counter-flow. Seal the vial.

Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS.

o Note: Do not exceed 90°C, as the C2-fluoride can undergo hydrolysis or substitution with
water/hydroxide at elevated temperatures.

Workup: Dilute with EtOAc, wash with brine, dry over Na2S0O4, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Sourcing & Supply Chain Analysis
Supplier Landscape

This compound is classified as a Tier 2 Building Block—widely available but often made-to-
order in kilogram quantities.

. Representative . . )
Supplier Category Typical Purity Lead Time
Vendors

Apollo Scientific,

Catalog Aggregators Combi-Blocks, 95-97% 1-2 Weeks
ChemScene
CRO/Synthesis Enamine, WuXi
>98% 4—6 Weeks (Custom)
Houses AppTec, Pharmablock

Capot Chemical,
Bulk Manufacturers ) ) 95% 2—-4 Weeks
Amadis Chemical

Procurement Decision Logic

When sourcing this material for GMP or late-stage GLP studies, the regioisomeric purity is the
primary risk factor.
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Identify Supplier

Request Batch COA

Does H-NMR show
regioisomer peaks?

No / Unclear

Verify Method:
Is dH (C4/C5) distinct?

Yes (>2%)

No (Request 2D-NMR) \ Yes

REJECT: APPROVE:

High risk of C2-isomer Proceed to Purchase

Click to download full resolution via product page

Caption: Workflow for validating supplier quality, emphasizing the detection of regioisomeric
impurities.

Quality Control Criteria

» H-NMR: Must confirm the coupling pattern of the pyridine protons. The C4 and C5 protons
will show distinct splitting (doublet of doublets) due to F-coupling.

* F-NMR: Essential for quantifying the ratio of 2-F (target) vs 6-F (impurity) isomers, as their
chemical shifts differ significantly (~10-20 ppm).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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